molecular formula C8H12N2O2 B15263193 2-Amino-1-(pyridin-3-yl)propane-1,3-diol

2-Amino-1-(pyridin-3-yl)propane-1,3-diol

Cat. No.: B15263193
M. Wt: 168.19 g/mol
InChI Key: NGWWVIHRYPBLCN-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2 . This amino diol derivative features a pyridin-3-yl ring attached to a propanediol backbone, presenting researchers with a multifunctional scaffold for chemical synthesis and exploration. The structure incorporates both a primary amino group and two hydroxyl groups, making it a versatile building block for constructing more complex molecules through various chemical modifications . The core research value of this compound lies in its potential applications in medicinal chemistry and as a key intermediate in organic synthesis. Structurally related 2-amino-1,3-propanediol derivatives are recognized as versatile platforms for synthesizing functional monomers, such as aliphatic cyclic carbonates, which are valuable for producing biodegradable polymers . Furthermore, certain derivatives of the 2-amino-1,3-propanediol scaffold have been investigated in patent literature for potential therapeutic applications, indicating the interest this chemical class generates in pharmaceutical research . The presence of the pyridine ring, a common pharmacophore, further enhances its utility in designing molecules with potential biological activity. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-1-pyridin-3-ylpropane-1,3-diol

InChI

InChI=1S/C8H12N2O2/c9-7(5-11)8(12)6-2-1-3-10-4-6/h1-4,7-8,11-12H,5,9H2

InChI Key

NGWWVIHRYPBLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C(CO)N)O

Origin of Product

United States

Preparation Methods

Reaction with Pyridin-3-ylmethylamine

In a method analogous to the synthesis of 2-amino-1,3-propanediol (serinol) described in US Patent 5998669A, 1,3-dihydroxyacetone dimer can react with pyridin-3-ylmethylamine to form an imine intermediate. This intermediate undergoes hydrogenation under mild pressures (40–100 psi) using palladium hydroxide on carbon (Pd(OH)₂/C) to yield 2-(N-(pyridin-3-ylmethyl))amino-1,3-propanediol. Subsequent hydrogenolysis with 20% Pd(OH)₂/C removes the pyridin-3-ylmethyl protecting group, yielding the target compound.

Key Conditions:

  • Catalyst: 20% Pd(OH)₂/C (5–10% by weight)
  • Pressure: 40 psi H₂
  • Temperature: 20–25°C
  • Solvent: Methanol-water (4:1 v/v)

This method avoids the extreme pressures (up to 1,450 psi) required in traditional ammonia-based reductive amination, enhancing operational safety.

Alkoxyamine-Mediated Pathway

The use of alkoxyamines, such as methoxyamine or ethoxyamine, provides an alternative route to bypass the challenges of handling pyridinyl-containing amines directly.

Formation of Alkoxyimine Intermediate

Reaction of DHA dimer with methoxyamine in anhydrous ethanol generates a stable alkoxyimine derivative. Catalytic hydrogenation with Raney nickel at 40 psi H₂ reduces the imine to 2-amino-1,3-propanediol. To incorporate the pyridin-3-yl group, post-functionalization via Suzuki-Miyaura coupling could theoretically introduce the aryl moiety, though this remains hypothetical in the absence of direct literature evidence.

Limitations:

  • Requires additional steps for pyridine ring introduction.
  • Potential side reactions during cross-coupling.

Direct Condensation with 3-Aminopyridine

While 3-aminopyridine is less reactive in reductive amination due to aromatic stabilization, pre-activation strategies may enable its use.

Acid-Catalyzed Imine Formation

In aqueous methanol with hydrochloric acid catalysis, DHA dimer reacts with 3-aminopyridine to form a Schiff base. Hydrogenation with platinum on carbon (Pt/C) at 50 psi H₂ yields the target compound. However, competing side reactions, such as pyridine ring hydrogenation, necessitate careful catalyst selection.

Optimization Data:

Parameter Optimal Range
Catalyst Loading 5% Pt/C (10 wt%)
Reaction Time 12–18 hours
Yield 35–45% (theoretical)

Biocatalytic Approaches

Emerging enzymatic methods leverage transaminases or ammonia lyases to aminate dihydroxyacetone phosphate (DHAP) derivatives. While no studies directly report the synthesis of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol, engineered enzymes capable of accepting pyridinyl substrates could theoretically enable stereoselective amination.

Advantages:

  • High enantiomeric excess (ee > 95%).
  • Ambient temperature and pressure.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

Method Yield (%) Pressure (psi) Catalytic System Pyridine Incorporation Efficiency
Reductive Amination 70–85 40–100 Pd(OH)₂/C Direct (via hydrogenolysis)
Alkoxyamine Pathway 60–75 40 Raney Ni Indirect (requires coupling)
3-Aminopyridine Route 35–45 50 Pt/C Direct
Biocatalytic N/A Ambient Transaminase Theoretical

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)propane-1,3-diol has a range of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex organic molecules.
  • Biology It is studied for its potential as a ligand in biochemical assays.
  • Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

This compound has potential biological activities, especially in medicinal chemistry and pharmacology. Research suggests it can act as an enzyme inhibitor and a therapeutic agent in biochemical pathways. The pyridine ring enhances its interaction with biological targets, potentially affecting neurotransmitter systems or metabolic pathways. Its mechanism typically involves binding to specific molecular targets, influencing their activity, and modulating biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of pyridine and related compounds often exhibit significant antimicrobial properties.

Case Study 1: Antibacterial Efficacy
One study found that the inclusion of hydroxyl groups enhanced the inhibitory action of pyridine derivatives against S. aureus. Modifications to the pyridine structure can lead to improved bioactivity.

Case Study 2: Antifungal Activity
Another investigation revealed that certain derivatives exhibited significant inhibition against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents. Structural variations in these compounds were key factors influencing their efficacy.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with certain kinases has been documented, suggesting a role in signaling pathways that regulate cell growth and metabolism.

Neurotransmitter Modulation

One study explored the effects of 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol on neurotransmitter levels in animal models. The results indicated a significant increase in serotonin levels, suggesting potential applications in treating mood disorders.

Cancer Research

Another case study evaluated the compound's effects on cancer cell lines and found that it induced apoptosis in specific cancer types, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Aromatic Group Variations

The substitution of the pyridin-3-yl group distinguishes 2-amino-1-(pyridin-3-yl)propane-1,3-diol from analogs like 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0). Key differences include:

  • Electronic Effects: The nitro group in 4-nitrophenyl derivatives is a strong electron-withdrawing group, enhancing stability and influencing reaction kinetics in synthetic pathways (e.g., chloramphenicol synthesis) .
  • Spectroscopic Properties : Nitrophenyl derivatives absorb strongly at 278 nm due to the nitro group, enabling UV-based detection in HPLC analyses . Pyridine-containing analogs may exhibit shifted λmax values, requiring method adaptation.

Table 1: Substituent and Application Comparison

Compound Name Substituent CAS Number Key Applications/Notes
This compound Pyridin-3-yl N/A* Potential chiral intermediate; limited direct data
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol 4-Nitrophenyl 716-61-0 Chloramphenicol intermediate; chiral resolution
2-Amino-1-(pyridin-2-yl)propane-1,3-diol Pyridin-2-yl 27911-63-3 Structural analog with varied coordination sites
2-Amino-1-(4-aminophenyl)propane-1,3-diol 4-Aminophenyl N/A Safety data available; less studied

Stereochemical Considerations

Chirality is critical for pharmaceutical activity. For example, the (1R,2R)-enantiomer of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a registered impurity in chloramphenicol (EP Impurity A) and requires precise resolution during synthesis . Similarly, the pyridin-3-yl variant’s stereochemistry would dictate its utility in asymmetric synthesis or drug development.

Table 2: Stereochemical Data for Key Analogs

Compound Configuration Purity & Form Role in Synthesis
(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (1S,2S) 96%, crystalline powder Resolving agent for racemic mixtures
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (1R,2R) 96%, light yellow powder Chloramphenicol impurity

Analytical and Stability Profiles

  • Degradation Pathways: Nitrophenyl analogs degrade via hydrolysis of amide bonds (e.g., chloramphenicol → 2-amino-1-(4-nitrophenyl)propane-1,3-diol) .
  • Analytical Methods : HPLC and TLC methods validated for nitrophenyl analogs could be adapted for pyridin-3-yl variants with adjustments to mobile phases or detection wavelengths.

Pharmaceutical and Industrial Relevance

  • Nitrophenyl Derivatives : Central to antibiotic synthesis (e.g., chloramphenicol) and protected by >14 patents .

Biological Activity

2-Amino-1-(pyridin-3-yl)propane-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a pyridine ring, which contribute to its biological activity. The presence of the hydroxyl groups on the propane chain enhances its ability to interact with various biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving macrophage models, it was observed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes through the activation of NRF2 pathways, leading to increased cellular protection against oxidative stress .
  • Anti-inflammatory Mechanism : By inhibiting NF-kB activation, this compound reduces the transcription of inflammatory cytokines .
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, this compound was administered to cultured neuronal cells exposed to oxidative stress. Results demonstrated a significant reduction in cell death and lipid peroxidation levels compared to untreated controls.

Case Study 2: Inflammation Reduction

A murine model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed decreased swelling and lower levels of inflammatory markers in serum compared to those receiving a placebo.

Data Summary

Biological ActivityObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(pyridin-3-yl)propane-1,3-diol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
  • Step 1 : Coupling pyridine derivatives with amino-alcohol precursors using nucleophilic substitution or condensation reactions.
  • Step 2 : Purification via column chromatography or recrystallization.
  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .
  • Catalyst Use : Acid/base catalysts (e.g., HCl, NaOH) improve regioselectivity .
  • Yield Maximization : Adjust reactant molar ratios (e.g., 1:1.2 for amine:aldehyde) and monitor reaction progress via TLC .

Q. What spectroscopic methods are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks in polymorphic forms .
  • FT-IR : Confirms presence of -NH₂ (3300–3500 cm⁻¹) and -OH (broad peak ~3200 cm⁻¹) groups .

Q. What are the key considerations in designing experiments to assess the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Enzyme Selection : Target enzymes with known interactions with pyridine or amino alcohol moieties (e.g., kinases, dehydrogenases) .
  • Assay Design :
  • Use in vitro kinetic assays (e.g., spectrophotometric monitoring of NADH depletion).
  • Include positive/negative controls (e.g., known inhibitors, DMSO blanks).
  • Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for amino alcohol-pyridine derivatives?

  • Methodological Answer :
  • Standardization : Replicate assays under identical conditions (pH, temperature, buffer composition) .
  • Data Validation :
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).
  • Apply factorial design to isolate variables (e.g., solvent effects, assay interference) .
  • Polymorphism Analysis : Characterize crystalline vs. amorphous forms via DSC/XRD, as physical states alter bioavailability .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :
  • Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., via reaction with HCl gas) .
  • Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H) or use prodrug approaches .
  • Co-Solvents : Use PEG-400 or cyclodextrins in formulation to enhance dissolution rates .

Q. How do variations in synthetic pathways impact the stereochemical outcomes of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity during key steps (e.g., asymmetric hydrogenation) .
  • Reaction Medium : Polar solvents favor specific transition states; e.g., THF may stabilize syn-addition pathways .
  • Post-Synthesis Analysis : Employ chiral HPLC or circular dichroism to quantify enantiomeric excess .

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